molecular formula C10H12O4 B3354156 3-Methoxy-2-(methoxymethoxy)benzaldehyde CAS No. 5779-96-4

3-Methoxy-2-(methoxymethoxy)benzaldehyde

Cat. No. B3354156
CAS RN: 5779-96-4
M. Wt: 196.2 g/mol
InChI Key: CFVAGKYMCIDGCI-UHFFFAOYSA-N
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Patent
US08962674B2

Procedure details

2-Hydroxy-3-methoxybenzaldehyde (90 mg, 0.59 mmol) was placed in a 20 mL reaction vessel, and dissolved in 1.8 mL of dry dichloromethane. To the solution were added N,N-diisopropylethylamine (0.30 mL, 1.7 mmol), 4-dimethylaminopyridine (9 mg, 0.07 mmol), and chloromethyl methyl ether (112 μL, 1.48 mmol). After being stirred at room temperature overnight, the reaction mixture was diluted with 30 mL of ethyl acetate and 7 mL of 1N HCl, and extracted. The extract was washed with 1N HCl, saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound as a pale yellow oil (93.4 mg, 80%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
112 μL
Type
reactant
Reaction Step Two
Quantity
9 mg
Type
catalyst
Reaction Step Two
Quantity
1.8 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].C(N(CC)C(C)C)(C)C.[CH3:21][O:22][CH2:23]Cl>ClCCl.CN(C)C1C=CN=CC=1.C(OCC)(=O)C.Cl>[CH3:11][O:10][C:9]1[C:2]([O:1][CH2:21][O:22][CH3:23])=[C:3]([CH:6]=[CH:7][CH:8]=1)[CH:4]=[O:5]

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1OC
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
112 μL
Type
reactant
Smiles
COCCl
Name
Quantity
9 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
1.8 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
7 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The extract was washed with 1N HCl, saturated NaHCO3 aqueous solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C(=C(C=O)C=CC1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 93.4 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.